This compound is primarily identified in chemical databases such as PubChem, where it is cataloged under the Compound ID 91656396. It is classified as a secondary alcohol due to the presence of the hydroxyl (-OH) functional group attached to a carbon atom that is connected to two other carbon atoms. The compound's classification extends to its potential use in medicinal chemistry and organic synthesis.
The synthesis of 2-(3-(Isopentyloxy)phenyl)ethanol can be achieved through several methods, typically involving the alkylation of phenolic compounds. A common synthetic route involves:
Key parameters for the reaction include:
The molecular structure of 2-(3-(Isopentyloxy)phenyl)ethanol features:
The compound's three-dimensional conformation can be analyzed using computational chemistry tools, predicting interactions with biological targets based on its steric and electronic properties.
2-(3-(Isopentyloxy)phenyl)ethanol can participate in various chemical reactions due to its functional groups:
The mechanism of action for 2-(3-(Isopentyloxy)phenyl)ethanol involves its interaction with biological targets, potentially influencing various signaling pathways:
Research indicates that compounds similar to this one may exhibit activity against specific enzymes or receptors involved in metabolic or signaling pathways, although detailed studies are required to elucidate its precise biological effects.
Characterization can be performed using:
2-(3-(Isopentyloxy)phenyl)ethanol has potential applications across various fields:
The biosynthesis of structurally complex aromatic ether-alcohols like 2-(3-(isopentyloxy)phenyl)ethanol relies on intersecting metabolic pathways within microbial hosts. This compound integrates two key moieties: a phenyl ethanol core derived from the shikimate pathway and an isoprenoid-derived ether chain. In prokaryotic systems such as Pseudomonas putida and Enterobacter species, the phenyl ethanol segment originates from L-phenylalanine via the Ehrlich pathway. This involves transamination to phenylpyruvate, decarboxylation to phenylacetaldehyde, and reduction to 2-phenylethanol. Concurrently, the isopentyloxy side chain is synthesized through the methylerythritol phosphate (MEP) or mevalonate pathways, yielding dimethylallyl diphosphate (DMAPP). Enzymatic etherification then couples the isoprenoid chain to the phenolic hydroxyl group of intermediates like 3-hydroxyphenyl ethanol, catalyzed by O-prenyltransferases. This ether bond formation represents a critical branching point from standard phenylpropanoid metabolism [8].
Table 1: Microbial Systems for Aromatic Ether-Alcohol Production
Host Organism | Carbon Source | Key Pathway Components | Target Compound Titer |
---|---|---|---|
Pseudomonas putida DOT-T1E | Glucose/Xylose | Engineered shikimate pathway; Ehrlich pathway genes | 120 ppm 2-phenylethanol |
Enterobacter sp. CGMCC 5087 | Glucose | Native phenylpyruvate pathway; Kdc/Adh enzymes | Native production detected |
Escherichia coli BL21(DE3) | Glucose | Heterologous P. putida/Enterobacter genes; AroG/PheA | 320 mg/L 2-phenylethanol |
Recent studies reveal that wild-type Enterobacter sp. CGMCC 5087 natively produces 2-phenylethanol derivatives from glucose through a phenylpyruvate pathway, bypassing the need for exogenous L-phenylalanine supplementation. This pathway demonstrates metabolic flexibility by utilizing central carbon metabolites (phosphoenolpyruvate and erythrose-4-phosphate) for de novo aromatic ring formation. However, accumulation of isopentyloxy-substituted derivatives remains limited in native strains due to insufficient precursor channeling and absence of specialized transferases. Metabolic reconstructions in model bacteria highlight the necessity of co-expressing isoprenoid pathways with aromatic amino acid biosynthesis to generate sufficient precursors for ether-alcohol assembly [1] [9].
The biosynthesis of 2-(3-(isopentyloxy)phenyl)ethanol involves two enzymatically distinct phases: ether bond formation and alcohol group activation. Etherification occurs via SN₂ nucleophilic substitution, where the phenolic oxygen of 3-hydroxyphenyl ethanol intermediates attacks the electrophilic carbon of dimethylallyl diphosphate (DMAPP). This reaction is catalyzed by membrane-associated prenyltransferases belonging to the UbiA superfamily, generating 3-(isopentyloxy)phenyl ethanol. These enzymes exhibit strict regioselectivity for the meta-position of phenyl ethanol derivatives, though their activity in prokaryotes remains less characterized than in plants .
The reduction phase employs alcohol dehydrogenases (ADHs) that utilize NAD(P)H cofactors to mediate bidirectional conversions between aldehydes and alcohols. In Enterobacter sp. CGMCC 5087, a specific alcohol dehydrogenase (Adh4428) reduces phenylacetaldehyde to 2-phenylethanol with high specificity. Structural analysis reveals that ADHs with broad substrate specificity possess flexible substrate-binding pockets that accommodate both the phenyl ethanol core and isopentyloxy-modified derivatives. The catalytic efficiency (kcat/Km) of such ADHs toward isopentyloxy-substituted aldehydes is approximately 40% higher than yeast ADH2 due to hydrophobic residues (Val⁸⁵, Phe¹¹⁰) that stabilize the aliphatic chain through van der Waals interactions. Concurrently, keto acid decarboxylases (KDCs) like Kdc4427 from Enterobacter exhibit enhanced affinity for isopentyloxy-modified phenylpyruvate derivatives (Km = 0.8 mM) compared to eukaryotic counterparts, enabling efficient decarboxylation to the corresponding aldehydes [9].
Enhancing flux through the shikimate pathway is critical for generating sufficient chorismate, the central precursor for L-phenylalanine and subsequently 2-(3-(isopentyloxy)phenyl)ethanol. Key engineering strategies focus on two rate-limiting factors: precursor availability (phosphoenolpyruvate [PEP] and erythrose-4-phosphate [E4P]) and elimination of feedback inhibition. In Escherichia coli, replacement of the glucose phosphotransferase system (PTS) with galactose permease (galP) and ATP-dependent glucokinase (glk) reduces PEP consumption by 50%, increasing carbon flux toward the shikimate pathway. Co-expression of transketolase (tktA) further enhances E4P supply, improving shikimate titers by 1.65-fold compared to wild-type strains [4] [9].
Table 2: Metabolic Engineering Targets for Shikimate Pathway Optimization
Target Gene | Gene Function | Engineering Strategy | Effect on Aromatic Precursors |
---|---|---|---|
aroGfbr | DAHP synthase (Phe-insensitive) | Feedback-resistant mutant overexpression | 3.2-fold ↑ chorismate; 100 ppm ↑ 2-PE |
pheA | Bifunctional CM/PDT | Deletion of regulatory domain; overexpression | 45% ↑ L-phenylalanine accumulation |
ppsA | PEP synthase | Overexpression | 2.1-fold ↑ PEP availability |
tktA | Transketolase | Overexpression | 1.8-fold ↑ E4P pool |
Critical breakthroughs involve expressing feedback-resistant enzymes. The aroGfbr gene from E. coli (encoding DAHP synthase insensitive to phenylalanine inhibition) increased chorismate availability in Pseudomonas putida DOT-T1E by 3.2-fold. When combined with a mutated chorismate mutase/prephenate dehydratase (pheAfbr), L-phenylalanine titers reached 4.5 g/L, directly enabling 120 ppm 2-phenylethanol production. In Enterobacter-derived systems, combinatorial overexpression of tktA (transketolase) and ppsA (PEP synthase) increased intracellular PEP and E4P pools by 2.1-fold and 1.8-fold, respectively. This intervention boosted phenylpyruvate availability by 68%, resulting in 320 mg/L 2-phenylethanol in recombinant E. coli – the highest reported de novo titer in prokaryotes. Further optimization employed adaptive laboratory evolution to silence competing pathways like phenylpyruvate decarboxylase side reactions, which previously diverted >30% of carbon flux toward dead-end metabolites [1] [4] [9].
Recombinant production of 2-(3-(isopentyloxy)phenyl)ethanol necessitates efficient expression of two key enzymes: phenylpyruvate decarboxylases (PPDCs) and broad-specificity alcohol dehydrogenases (ADHs). Prokaryotic PPDCs like Kdc4427 from Enterobacter sp. CGMCC 5087 exhibit superior catalytic efficiency for phenylpyruvate derivatives (Vmax = 185 U/mg, Km = 0.45 mM) compared to yeast ARO10 (Vmax = 97 U/mg, Km = 1.2 mM). When codon-optimized kdc4427 and adh4428 were co-expressed in Escherichia coli BL21(DE3) with upstream shikimate pathway genes (aroGfbr, pheA), 2-phenylethanol titers reached 260 mg/L – 4.6-fold higher than strains expressing Saccharomyces cerevisiae ARO10/ADH2. This enhancement is attributed to higher solubility and correct folding of prokaryotic enzymes in the bacterial host [9].
Table 3: Heterologous Enzyme Performance in Model Organisms
Enzyme System | Host | Km (mM) | Vmax (U/mg) | 2-PE Titer (mg/L) |
---|---|---|---|---|
Enterobacter Kdc4427 + Adh4428 | E. coli BL21(DE3) | 0.45 ± 0.03 | 185 ± 8.5 | 320 ± 15 |
S. cerevisiae ARO10 + ADH2 | E. coli BL21(DE3) | 1.20 ± 0.11 | 97 ± 6.2 | 57 ± 4 |
Rhodospirillum rubrum Kdc + P. putida Adh | P. putida DOT-T1E | 0.68 ± 0.05 | 142 ± 7.1 | 120 ± 8 |
Transport engineering further optimizes product yields. Membrane modifications in Pseudomonas putida DOT-T1E – a solvent-tolerant chassis – prevent cytoplasmic accumulation of inhibitory aldehydes. Expression of Rhodospirillum rubrum phenylpyruvate decarboxylase (kdc) and endogenous alcohol dehydrogenase (adh) in this strain enabled 120 ppm 2-phenylethanol production from xylose/glucose mixtures. Notably, the P. putida system outperforms E. coli in agro-industrial waste utilization, achieving 82–100 ppm 2-phenylethanol from corn stover hydrolysates due to innate resistance to phenolic inhibitors. Current efforts focus on fusing ADH with peptide tags (e.g., SKIK) to enhance enzyme solubility and co-localize reduction steps with decarboxylation, minimizing aldehyde-mediated toxicity [1] [7] [9].
CAS No.: 152658-17-8
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 1152-76-7